molecular formula C4H7N3O2 B6261724 (3S)-3-azidobutanoic acid CAS No. 1932397-49-3

(3S)-3-azidobutanoic acid

Cat. No.: B6261724
CAS No.: 1932397-49-3
M. Wt: 129.1
InChI Key:
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Description

(3S)-3-Azidobutanoic acid is an organic compound characterized by the presence of an azido group (-N₃) attached to the third carbon of a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-azidobutanoic acid typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated butanoic acid derivative, such as (3S)-3-bromobutanoic acid, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety, given the potentially hazardous nature of azides. The use of automated systems and controlled environments helps in scaling up the production while minimizing risks.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitrenes or other reactive intermediates.

    Reduction: Reduction of the azido group can yield primary amines, which are valuable intermediates in organic synthesis.

    Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with phosphines to form iminophosphoranes.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids can be used under controlled conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) are common methods.

    Substitution: Triphenylphosphine (PPh₃) is often used in the Staudinger reaction.

Major Products Formed:

    Oxidation: Formation of nitrenes or aziridines.

    Reduction: Formation of (3S)-3-aminobutanoic acid.

    Substitution: Formation of iminophosphoranes and subsequent derivatives.

Scientific Research Applications

(3S)-3-Azidobutanoic acid finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-azidobutanoic acid largely depends on the specific reactions it undergoes. For instance, in bioorthogonal chemistry, the azido group can participate in click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications.

Comparison with Similar Compounds

    (3S)-3-Bromobutanoic acid: A precursor in the synthesis of (3S)-3-azidobutanoic acid.

    (3S)-3-Aminobutanoic acid: A reduction product of this compound.

    (3S)-3-Hydroxybutanoic acid: Another structurally similar compound with different functional groups.

Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a variety of chemical transformations makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

1932397-49-3

Molecular Formula

C4H7N3O2

Molecular Weight

129.1

Purity

95

Origin of Product

United States

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